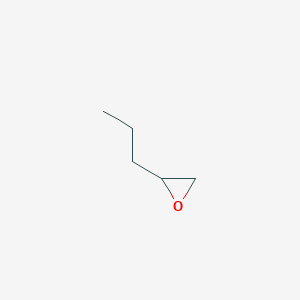

1,2-Epoxypentane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYURNNNQIFDVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883637 | |

| Record name | Oxirane, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-14-1 | |

| Record name | 2-Propyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxypentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Epoxypentane: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxypentane, also known as 1-pentene (B89616) oxide or propyloxirane, is a versatile and highly reactive cyclic ether. Its strained three-membered ring makes it a valuable intermediate in organic synthesis, susceptible to nucleophilic attack and ring-opening reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of this compound, with a focus on experimental protocols and its relevance in drug development.

Chemical Structure and Properties

This compound is a colorless liquid characterized by a propyl group attached to an oxirane ring.[1] The inherent ring strain of the epoxide functional group is the primary driver of its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| CAS Number | 1003-14-1 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 89-90 °C at 750 mmHg | |

| Density | 0.83 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.396 | |

| Solubility | Soluble in most organic solvents. |

Stereochemistry

The C2 carbon of the epoxide ring is a chiral center. Therefore, this compound exists as a racemic mixture of two enantiomers: (R)-1,2-epoxypentane and (S)-1,2-epoxypentane. The stereochemistry of the starting alkene and the epoxidation method determine the stereochemistry of the product. Epoxidation of a cis-alkene results in a cis-epoxide, while a trans-alkene yields a trans-epoxide.[2] Asymmetric epoxidation methods can be employed to selectively synthesize one enantiomer, which is often crucial in drug development where a specific stereoisomer may exhibit the desired pharmacological activity.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the epoxide ring and the propyl chain. The protons on the oxirane ring typically appear in the range of 2.4-3.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbons of the epoxide ring are typically observed in the range of 45-57 ppm.[3][4][5][6][7][8][9]

FT-IR Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands for the epoxide ring. Key vibrational modes include the C-O-C asymmetric stretch (around 830-950 cm⁻¹), the symmetric ring breathing mode (around 1250 cm⁻¹), and C-H stretching of the ring (around 3000-3050 cm⁻¹).[10]

Synthesis of this compound

The most common method for the synthesis of this compound is the epoxidation of 1-pentene.

Epoxidation of 1-Pentene with m-Chloroperoxybenzoic Acid (m-CPBA)

This method involves the reaction of 1-pentene with a peroxy acid, such as m-CPBA, in an inert solvent. The reaction is typically carried out at low temperatures to control its exothermicity.[2][11][12]

Experimental Protocol: Synthesis of this compound

-

Materials: 1-pentene, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (CH₂Cl₂), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-pentene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the 1-pentene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

Caption: Synthetic workflow for the epoxidation of 1-pentene.

Key Reactions of this compound

The high reactivity of the epoxide ring allows for a variety of ring-opening reactions, making this compound a valuable synthetic intermediate.

Hydrolysis to 1,2-Pentanediol

Acid-catalyzed hydrolysis of this compound yields 1,2-pentanediol, a vicinal diol. This reaction proceeds via backside attack of a water molecule on the protonated epoxide.

Experimental Protocol: Synthesis of 1,2-Pentanediol

-

Materials: this compound, water, sulfuric acid (catalytic amount), diethyl ether.

-

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent like THF or acetone, add a catalytic amount of sulfuric acid.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-pentanediol.

-

Caption: Acid-catalyzed hydrolysis of this compound.

Reaction with Grignard Reagents

The reaction of this compound with Grignard reagents is a powerful method for carbon-carbon bond formation. The nucleophilic Grignard reagent attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2 fashion, leading to the formation of a secondary alcohol after acidic workup.[13][14][15][16]

Experimental Protocol: Reaction with a Grignard Reagent

-

Materials: this compound, Grignard reagent (e.g., methylmagnesium bromide in diethyl ether), anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 eq) dropwise to the epoxide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

-

Caption: Logical flow of a Grignard reaction with this compound.

Applications in Drug Development

The epoxide functional group is a key structural motif in various pharmaceuticals and serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The ring-opening of epoxides with various nucleophiles allows for the introduction of diverse functional groups, which is a critical strategy in medicinal chemistry for optimizing the pharmacological properties of a drug candidate.

While direct incorporation of the this compound structure into a final drug molecule is less common, its utility as a reactive intermediate is significant. For instance, epoxides are key intermediates in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of many beta-blockers involves the reaction of a substituted phenoxide with an epoxide, followed by the ring-opening of the resulting glycidyl (B131873) ether with an amine.[17][18][19][20]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis. Its strained epoxide ring allows for a wide range of stereospecific transformations, making it a useful building block for the synthesis of more complex molecules, including those with potential applications in the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.

References

- 1. CAS 1003-14-1: this compound | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,2-Epoxyoctane(2984-50-1) 13C NMR spectrum [chemicalbook.com]

- 5. 1,2-EPOXYBUTANE(106-88-7) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. treenablythe.weebly.com [treenablythe.weebly.com]

- 10. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. leah4sci.com [leah4sci.com]

- 13. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]

- 17. jmedchem.com [jmedchem.com]

- 18. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 20. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Propyloxirane

This technical guide provides a comprehensive overview of the core physical properties of 2-propyloxirane, also known as 1,2-epoxypentane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for determining these properties are provided.

Core Physical Properties of 2-Propyloxirane

2-Propyloxirane is a colorless, volatile liquid.[1] It is an epoxide compound, which is a cyclic ether with a three-atom ring. This structural feature is responsible for its reactivity and influences its physical properties.

Quantitative Physical Properties

The key physical properties of 2-propyloxirane are summarized in the table below. These values are essential for understanding the behavior of the compound under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [2][3][4] |

| Molecular Weight | 86.13 g/mol | [2][3][4] |

| Boiling Point | 89-90 °C at 750 Torr | [5] |

| Density | 0.83 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.396 | [5] |

| Flash Point | 10 °F (-12.2 °C) | [5] |

| Water Solubility | Moderately soluble | [1] |

| Solubility in Organic Solvents | Highly soluble in most organic solvents | [1] |

Qualitative Physical Properties

-

Appearance : At room temperature, 2-propyloxirane is a liquid.[1]

-

Odor : It has a faint, sweet, ether-like odor.[1]

-

Polarity : The presence of the epoxide group makes 2-propyloxirane a polar compound, which influences its solubility characteristics.[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of a liquid organic compound like 2-propyloxirane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] This physical property is a good indicator of purity.[7][8]

Method: Thiele Tube Method

-

Sample Preparation : A small amount of 2-propyloxirane is placed in a small test tube (fusion tube).[6]

-

Capillary Tube : A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[6]

-

Apparatus Setup : The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin (B1166041) oil).[6][7]

-

Heating : The Thiele tube is gently heated at the side arm.[6] Convection currents will ensure uniform temperature distribution.[6]

-

Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6] Heating is continued until a steady stream of bubbles is observed.[8]

-

Measurement : The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

Method: Volumetric Mass Measurement

-

Mass of Empty Container : The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[9][10][11]

-

Volume of Liquid : A known volume of 2-propyloxirane is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]

-

Mass of Liquid and Container : The combined mass of the graduated cylinder and the liquid is measured.[9][10][11]

-

Calculation : The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.[9][11] The density is then calculated by dividing the mass of the liquid by its volume.[9][12]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify it or assess its purity.

Method: Abbé Refractometer

-

Calibration : The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application : A few drops of 2-propyloxirane are placed on the prism of the refractometer.

-

Measurement : The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualizations

The following diagrams illustrate the relationships between the physical properties of 2-propyloxirane and a typical experimental workflow for its synthesis.

Caption: Key physical properties of 2-propyloxirane.

Caption: General experimental workflow for the synthesis of 2-propyloxirane.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. (2S)-2-propyloxirane | C5H10O | CID 1201472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-propyloxirane | C5H10O | CID 1201473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxirane, 2-propyl- | C5H10O | CID 13853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. wjec.co.uk [wjec.co.uk]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to 1,2-Epoxypentane (CAS Number 1003-14-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Epoxypentane (CAS No. 1003-14-1), a reactive epoxide of interest in organic synthesis and as a potential intermediate in various chemical industries. This document details its chemical and physical properties, synthesis and reactivity, spectroscopic profile, and available information on its biological activity and metabolism.

Chemical and Physical Properties

This compound, also known as propyloxirane or 1,2-pentylene oxide, is a colorless, highly flammable liquid.[1] Its strained three-membered epoxide ring makes it a reactive intermediate, susceptible to nucleophilic attack.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1003-14-1 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀O | [2][3][4] |

| Molecular Weight | 86.13 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 89-90 °C at 750 mmHg | [4] |

| Density | 0.83 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.396 | [4] |

| Flash Point | -5 °C (closed cup) | [4] |

| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | [1] |

| SMILES | CCCC1CO1 | [2][4] |

| InChI | 1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3 | [2][4] |

| InChI Key | SYURNNNQIFDVCA-UHFFFAOYSA-N | [2][4] |

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of epoxides is the epoxidation of alkenes using a peroxy acid. For this compound, this involves the reaction of 1-pentene (B89616) with an agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound from 1-Pentene (Representative)

This protocol is based on general procedures for alkene epoxidation and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-pentene (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) in the same solvent and add it dropwise to the stirred solution of 1-pentene over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite (B76179) to destroy excess peroxy acid. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound.

Reactivity: Nucleophilic Ring-Opening

The primary reactivity of this compound is characterized by the nucleophilic ring-opening of the strained epoxide ring. This reaction can be catalyzed by either acid or base, leading to different regiochemical outcomes.

-

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C1) in an Sₙ2-like manner.

-

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state.

Experimental Protocol: Ring-Opening with Sodium Azide (B81097) (Representative)

This protocol is based on general procedures for epoxide opening with azide and should be adapted and optimized.

-

Reaction Setup: In a round-bottom flask, suspend sodium azide (NaN₃, 1.5 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in a mixture of water and an organic solvent (e.g., THF or acetonitrile).

-

Addition of Epoxide: Add this compound (1.0 equivalent) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC.

-

Workup: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting azido-alcohol can be further purified by column chromatography.

Spectroscopic Data

While a comprehensive, publicly available database of high-resolution spectra for this compound is limited, the expected spectral characteristics can be inferred from the known properties of epoxides and similar molecules.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Epoxide Protons (C1-H₂ and C2-H): Complex multiplets in the range of δ 2.4-3.1 ppm.Alkyl Chain Protons: Signals corresponding to the propyl group further upfield (δ 0.9-1.6 ppm). |

| ¹³C NMR | Epoxide Carbons (C1 and C2): Signals in the range of δ 40-60 ppm.Alkyl Chain Carbons: Signals for the propyl group at higher field (δ 10-40 ppm). |

| IR Spectroscopy | Epoxide Ring Vibrations: Characteristic peaks around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹ (asymmetric stretch), and 880-750 cm⁻¹ (symmetric stretch).C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 86.Fragmentation: Likely fragmentation includes loss of alkyl fragments, such as the propyl group, leading to characteristic ions. |

Biological Activity and Metabolism

Specific toxicological and metabolic data for this compound is not extensively documented. However, information can be extrapolated from studies on analogous short-chain epoxides.

Toxicology and Genotoxicity

Epoxides as a class are known to be alkylating agents and are often associated with mutagenic and carcinogenic effects. The closely related compound, 1,2-epoxybutane, is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[5] Studies on various alkene epoxides have demonstrated their potential to cause DNA damage.[6] Therefore, this compound should be handled with appropriate safety precautions as a potential mutagen and carcinogen.

Metabolism

The in vivo metabolism of epoxides is primarily governed by two main pathways:

-

Epoxide Hydrolase: This enzymatic pathway involves the hydrolysis of the epoxide to the corresponding diol (1,2-pentanediol).

-

Cytochrome P450 Monooxygenases: These enzymes can further oxidize the molecule at other positions.

Additionally, epoxides can be conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases, which is a major detoxification pathway.

Applications in Drug Development and Research

While no specific blockbuster drugs have been identified that directly use this compound as a starting material, its reactive nature makes it a potential building block in medicinal chemistry. The epoxide functionality allows for the stereospecific introduction of two functional groups, which is a valuable strategy in the synthesis of complex chiral molecules. Its most likely application would be as an intermediate in the synthesis of more complex molecules where a 1,2-difunctionalized pentane (B18724) backbone is desired. There are currently no known specific signaling pathways that are directly modulated by this compound itself; its biological effects are more likely related to its reactivity as an alkylating agent.

Safety Information

This compound is a hazardous chemical. It is a highly flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. It is also suspected of causing cancer.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

| Code | Statement |

| H225 | Highly flammable liquid and vapor |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |

| H319 | Causes serious eye irritation |

| H351 | Suspected of causing cancer |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This guide provides a summary of the available technical information for this compound. Researchers and drug development professionals should consult the primary literature and safety data sheets for more detailed information and before undertaking any experimental work with this compound.

References

- 1. This compound | 1003-14-1 | TCI AMERICA [tcichemicals.com]

- 2. CAS 1003-14-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1003-14-1 | FE172341 | Biosynth [biosynth.com]

- 4. This compound 98 1003-14-1 [sigmaaldrich.com]

- 5. epa.gov [epa.gov]

- 6. Genotoxicity of alkene epoxides in human peripheral blood mononuclear cells and HL60 leukaemia cells evaluated with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Epoxypentane from 1-Pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxypentane, also known as 1-pentene (B89616) oxide, is a valuable epoxide intermediate in organic synthesis. Its strained three-membered ring allows for facile ring-opening reactions with a variety of nucleophiles, making it a versatile building block for the introduction of a 1,2-difunctionalized five-carbon chain. This functionality is crucial in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound from 1-pentene, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Core Synthesis Methodologies

The epoxidation of 1-pentene to this compound is primarily achieved through two main strategies: the Prilezhaev reaction using peroxy acids and catalytic epoxidation employing hydrogen peroxide as a green oxidant.

Prilezhaev Reaction: Epoxidation with Peroxy Acids

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, involves the reaction of an alkene with a peroxy acid to form an epoxide.[1] This method is widely used due to its reliability and stereospecificity. The reaction proceeds via a concerted "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single step.[1]

A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and solubility in common organic solvents.[1] Other peroxy acids like peracetic acid are also employed.[2][3] The reaction is typically carried out in inert solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or benzene.[1]

Reaction Mechanism: Prilezhaev Reaction

| Oxidant | Substrate | Catalyst | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) | Reference |

| m-CPBA | General Alkenes | None | CH₂Cl₂, CHCl₃, C₆H₆ | -10 to 60 | 60-80 | High | [1] |

| Peracetic Acid | 1-Octene | Mn(OAc)₂ / 2-picolinic acid | Acetonitrile | 0 | 63 | >95 | [4] |

| m-CPBA | Cyclohexene | None | Dichloromethane | 0 to RT | High | High | [5] |

Note: Specific quantitative data for the epoxidation of 1-pentene is often embedded in broader studies. The yields for the Prilezhaev reaction are generally reported to be in the range of 60-80%.[1]

This protocol is a representative procedure for the laboratory-scale synthesis of this compound using m-CPBA.

Materials:

-

1-Pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred 1-pentene solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxy acid), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by distillation if necessary.

Catalytic Epoxidation with Hydrogen Peroxide

The use of hydrogen peroxide (H₂O₂) as an oxidant offers a greener and more atom-economical alternative to peroxy acids, with water being the only byproduct. These reactions typically require a catalyst to activate the H₂O₂. Various metal-based catalysts have been developed for this purpose.

Catalytic Systems:

-

Tungsten-based catalysts: Tungsten-based polyoxometalates are effective for the epoxidation of various alkenes, including terpenes.[6] These reactions can often be carried out under solvent-free conditions.

-

Manganese-based catalysts: Manganese salts, such as MnSO₄, in the presence of a bicarbonate buffer can catalyze the epoxidation of a range of alkenes.[7][8] Additives like sodium acetate (B1210297) or salicylic (B10762653) acid can enhance the reaction rate.[7][8]

-

Titanium Silicalite-1 (TS-1): This heterogeneous catalyst is particularly effective for the epoxidation of small alkenes like propene and has been studied for the epoxidation of 1-pentene.[9][10]

General Workflow for Catalytic Epoxidation

| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Yield (%) | Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tungsten-based polyoxometalate | Terpenes | 30% H₂O₂ | Solvent-free | 50 | 92-100 (conversion) | >90 |[6] | | MnSO₄ / NaHCO₃ | Cyclic & Aryl Alkenes | H₂O₂ | DMF or tBuOH | RT | High | High |[7][8] | | TS-1 | Cyclopentene | H₂O₂ | Acetonitrile | 60 | 52 (conversion) | 98 |[11] |

This protocol is a representative procedure based on the manganese-catalyzed epoxidation of alkenes.[7][8]

Materials:

-

1-Pentene

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Dimethylformamide (DMF) or tert-Butanol (tBuOH)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 1-pentene (1.0 equivalent), the chosen solvent (DMF or tBuOH), sodium bicarbonate (at least a catalytic amount), and manganese(II) sulfate (0.1-1.0 mol%).

-

Stir the mixture at room temperature.

-

Slowly add 30% hydrogen peroxide (2-10 equivalents) to the reaction mixture. The reaction can be exothermic, so cooling may be necessary.

-

Stir the reaction mixture for several hours to overnight. Monitor the reaction by GC or TLC.

-

Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by distillation.

Conclusion

The synthesis of this compound from 1-pentene can be effectively achieved through both the classic Prilezhaev reaction with peroxy acids and modern catalytic methods using hydrogen peroxide. The choice of method will depend on factors such as scale, cost, safety considerations, and desired environmental impact. While the Prilezhaev reaction is a robust and well-established method, catalytic epoxidation with H₂O₂ offers a greener alternative. For professionals in drug development and other areas of fine chemical synthesis, a thorough understanding of these methodologies is essential for the efficient and selective production of this valuable epoxide intermediate. Further optimization of reaction conditions for each specific application is encouraged to achieve the highest possible yields and selectivities.

References

- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 2. Prilezhaev Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Prilezhaev Reaction [organic-chemistry.org]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review and perspectives on TS-1 catalyzed propylene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Peracetic acid [organic-chemistry.org]

An In-depth Technical Guide to the Epoxidation of 1-Pentene with meta-Chloroperoxybenzoic Acid (m-CPBA)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of the epoxidation of 1-pentene (B89616) using meta-chloroperoxybenzoic acid (m-CPBA). It details the widely accepted concerted "butterfly mechanism," presents relevant quantitative data, outlines a detailed experimental protocol for the synthesis of 1,2-epoxypentane, and includes necessary safety precautions. The information is intended to serve as a foundational resource for professionals engaged in organic synthesis and drug development.

Introduction to Alkene Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly versatile three-membered cyclic ethers known as epoxides (or oxiranes).[1] These strained rings are valuable synthetic intermediates, susceptible to ring-opening by a variety of nucleophiles to produce 1,2-difunctionalized compounds.[2][3] Among the various reagents developed for this purpose, peroxyacids, and particularly meta-chloroperoxybenzoic acid (m-CPBA), are among the most common and reliable for laboratory-scale synthesis due to their relative stability and effectiveness.[4][5] The reaction, often referred to as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the alkene's double bond.[6]

The Reaction Mechanism: A Concerted Approach

The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted, single-step mechanism.[1][7] This means that all bond-forming and bond-breaking events occur simultaneously within a cyclic transition state.[4][8] This mechanism is popularly known as the "butterfly mechanism" due to the shape of the proposed transition state.[5][9]

Key characteristics of the mechanism include:

-

Concerted Nature: Five different bonds are formed and broken in a single, concerted step.[2] The nucleophilic π-bond of the alkene attacks the electrophilic terminal oxygen of the peroxyacid.[3][10] Simultaneously, the O-O bond cleaves, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the peroxyacid, and the second C-O bond is formed.[6]

-

Syn-Addition: The oxygen atom is delivered to the same face of the alkene double bond, resulting in a syn-addition.[8][9] The stereochemistry of the starting alkene is therefore preserved in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[4][6]

-

Electrophilicity: The terminal oxygen atom of the peroxyacid is electrophilic due to the polarization of the O-O bond.[5] Consequently, the reaction rate is increased by electron-donating groups on the alkene (making it more nucleophilic) and electron-withdrawing groups on the peroxyacid.[11]

Isotopic labeling studies have confirmed that the oxygen atom incorporated into the epoxide ring originates from the hydroxyl group of the peroxyacid, not the carbonyl or ether oxygens.[8][9] The primary driving force for the reaction is the replacement of a relatively weak O-O single bond and a C-C π-bond with two stronger C-O single bonds.[8]

Caption: The concerted "butterfly mechanism" for the epoxidation of 1-pentene with m-CPBA.

Quantitative Data

Product Characterization: this compound

The successful synthesis of this compound can be confirmed through analysis of its physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O[12] |

| Molecular Weight | 86.13 g/mol [12] |

| CAS Number | 1003-14-1[13][14] |

| Specific Gravity | 0.830 to 0.834 @ 20°C[13] |

| Refractive Index | 1.394 to 1.398 @ 20°C[13] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals / Peaks |

|---|---|

| ¹³C NMR (CDCl₃) | ~52.4 ppm (C-2, methine), ~47.1 ppm (C-1, methylene)[15] |

| ¹H NMR (CDCl₃) | ~2.9 ppm (m, 1H, H-2), ~2.7 ppm (t, 1H, H-1a), ~2.4 ppm (dd, 1H, H-1b)[15] |

| FTIR | Characteristic epoxide C-O stretching bands (~1250 cm⁻¹, ~830 cm⁻¹) |

Note: Spectroscopic data is representative and can vary based on solvent and instrument conditions. Data for ¹³C and ¹H NMR is analogous to that of 1,2-epoxydecane, adjusted for this compound. Full spectra are available in databases like SpectraBase.[12][14][16]

Reaction Kinetics

The rate of epoxidation is sensitive to the electronic nature of the alkene. Electron-rich alkenes, those with more alkyl substituents on the double bond, react faster.

Table 3: Relative Reaction Rates of Alkene Epoxidation

| Alkene | Relative Rate |

|---|---|

| Ethene | 1 |

| Propene | ~25 |

| cis-2-Butene | ~500 |

| 2-Methyl-2-butene | ~6500 |

Note: This table presents generalized relative rates to illustrate the electronic effect. Absolute rates depend on concentration, temperature, and solvent.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the epoxidation of 1-pentene.

Reagents and Materials

-

1-Pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically ≤77% purity, stabilized with water)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentene (e.g., 5.0 g, ~71 mmol) in 100 mL of dichloromethane. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (e.g., ~1.2 equivalents, considering purity) in dichloromethane. Add this solution slowly to the stirred solution of 1-pentene over 30-60 minutes using an addition funnel.[17] Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-pentene) is consumed (typically 2-12 hours).[17]

-

Quenching: Upon completion, cool the mixture again to 0°C. To consume excess m-CPBA, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.

-

Workup - Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove the m-chlorobenzoic acid by-product.[6] Then, wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially in pure form or when subjected to shock or heat.[4][18] Commercial grades are stabilized but should still be handled with care. It is an irritant to the skin, eyes, and respiratory tract.[18] Always use m-CPBA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Dichloromethane (CH₂Cl₂): This solvent is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Reaction Quenching: The quenching of excess peroxyacid is an exothermic process. Ensure slow addition of the reducing agent (Na₂SO₃) to a cooled reaction mixture to maintain control.

Conclusion

The epoxidation of 1-pentene with m-CPBA is a robust and high-yielding reaction that proceeds via a well-established concerted "butterfly mechanism." This process is stereospecific, favoring syn-addition, and its rate is influenced by the electronic properties of the alkene. The resulting product, this compound, is a valuable intermediate for further synthetic transformations. By following the detailed protocol and adhering to strict safety measures, this reaction can be reliably performed to obtain the desired epoxide for research and development applications.

References

- 1. leah4sci.com [leah4sci.com]

- 2. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Prilezhaev Reaction [organic-chemistry.org]

- 6. orgosolver.com [orgosolver.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. M-CPBA (meta-chloroperoxybenzoic acid) - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. (±)-1,2-epoxypentane, 1003-14-1 [thegoodscentscompany.com]

- 14. spectrabase.com [spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. rtong.people.ust.hk [rtong.people.ust.hk]

Stereochemistry of 1,2-Epoxypentane Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 1,2-epoxypentane formation. As a chiral epoxide, the stereoselective synthesis of this compound is of significant interest in the development of enantiomerically pure pharmaceuticals and other fine chemicals. This document details the stereochemical outcomes, quantitative data, and experimental protocols for three primary synthetic routes: enantioselective epoxidation using Jacobsen's catalyst, diastereoselective epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), and the two-step halohydrin formation followed by intramolecular cyclization.

Enantioselective Epoxidation via Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[1] This reaction utilizes a chiral manganese-salen complex, known as Jacobsen's catalyst, to direct the facial selectivity of the oxygen atom transfer from a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaOCl). For a terminal alkene like 1-pentene (B89616), the use of an appropriate enantiomer of the catalyst allows for the preparation of either (R)- or (S)-1,2-epoxypentane with a notable degree of enantiomeric excess (ee).

While the Jacobsen epoxidation is highly effective for many alkenes, achieving high enantioselectivity with simple, unactivated terminal alkenes like 1-pentene can be challenging. Research has shown that for linear terminal alkenes, chemical catalysts often yield enantiomeric excesses of less than 50%.[2] However, enzymatic methods, such as those employing engineered cytochrome P450 variants, have demonstrated the potential for higher enantioselectivity in the epoxidation of terminal alkenes, including 1-pentene.[2]

Quantitative Data:

| Alkene | Catalyst | Oxidant | Yield (%) | ee (%) | Enantiomer |

| 1-Hexene (B165129) | Engineered Cytochrome P450 (SH-44) | NADPH | - | 71 | (S) |

| 1-Hexene | Engineered Cytochrome P450 (RH-47) | NADPH | - | 60 | (R) |

Experimental Protocol: General Procedure for Jacobsen Epoxidation of a Terminal Alkene

This protocol is adapted from established procedures for the Jacobsen epoxidation of terminal alkenes and may require optimization for 1-pentene.

-

Catalyst Preparation: The (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or prepared according to literature procedures.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar is added the Jacobsen's catalyst (typically 1-5 mol%). The flask is charged with a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Alkene: 1-Pentene (1.0 equivalent) is added to the catalyst solution.

-

Addition of Oxidant: A buffered solution of sodium hypochlorite (NaOCl, commercial bleach, typically 1.5-2.0 equivalents) is added slowly to the stirring reaction mixture at 0 °C. The pH of the oxidant solution is often adjusted to a range of 9-11 to improve catalyst stability and turnover.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude epoxide is purified by flash column chromatography on silica (B1680970) gel to yield the desired this compound. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Logical Relationship Diagram: Jacobsen Epoxidation

Caption: Enantioselective synthesis of this compound.

Diastereoselective Epoxidation with m-CPBA

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and reliable method for the synthesis of epoxides.[3] This reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[4] For an achiral terminal alkene like 1-pentene, this lack of facial preference leads to the formation of a racemic mixture of (R)- and (S)-1,2-epoxypentane. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the product. However, since 1-pentene is achiral, this aspect is not relevant in this specific case.

Quantitative Data:

| Alkene | Reagent | Solvent | Yield (%) | Stereochemistry |

| 1-Pentene | m-CPBA | Dichloromethane | Typically >75% | Racemic mixture |

Experimental Protocol: Epoxidation of 1-Pentene with m-CPBA

This is a general procedure that can be adapted for the epoxidation of 1-pentene.[5]

-

Reaction Setup: A solution of 1-pentene (1.0 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.

-

Addition of m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA, typically 1.1-1.5 equivalents, purity should be assayed) is added portion-wise to the stirred solution of the alkene. The reaction is exothermic and the temperature should be maintained at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC by observing the disappearance of the starting alkene.

-

Workup: Upon completion, the reaction mixture is typically washed with a solution of sodium sulfite (B76179) (Na₂SO₃) to destroy excess peroxide, followed by a wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation.

-

Purification: The resulting crude this compound can be purified by distillation or flash column chromatography.

Signaling Pathway Diagram: m-CPBA Epoxidation Mechanism

Caption: Concerted mechanism of m-CPBA epoxidation.

Halohydrin Formation and Intramolecular Cyclization

A two-step approach to the synthesis of epoxides involves the initial formation of a halohydrin, followed by a base-mediated intramolecular Williamson ether synthesis.[6] For 1-pentene, this involves the reaction with a halogen (e.g., bromine or chlorine) in the presence of water to form a halohydrin, followed by treatment with a base like sodium hydroxide (B78521) (NaOH).

The first step, halohydrin formation, proceeds via an anti-addition of the halogen and the hydroxyl group across the double bond. The reaction is regioselective, with the hydroxyl group adding to the more substituted carbon and the halogen to the less substituted carbon, following Markovnikov's principles.[6] In the case of 1-pentene, this results in the formation of 1-bromo-2-pentanol (or 1-chloro-2-pentanol).

The subsequent treatment with a strong base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular S_N2 reaction, attacking the adjacent carbon bearing the halogen and displacing it to form the epoxide ring. This intramolecular cyclization occurs with inversion of configuration at the carbon bearing the halogen.

Quantitative Data:

The overall yield for this two-step process is generally good, though specific quantitative data for the complete sequence starting from 1-pentene is not consistently reported in single sources. The yield of the halohydrin formation and the subsequent cyclization are both typically high.

Experimental Protocol: Synthesis of this compound via Halohydrin Formation

This protocol is a general representation of the two-step synthesis.

Step 1: Formation of 1-Bromo-2-pentanol

-

Reaction Setup: 1-Pentene (1.0 equivalent) is dissolved in a mixture of an organic solvent (like dimethoxyethane or tetrahydrofuran) and water.

-

Addition of Brominating Agent: N-Bromosuccinimide (NBS, 1.1 equivalents) is added portion-wise to the vigorously stirred mixture at room temperature. The reaction is often protected from light.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting alkene is consumed.

-

Workup: The reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude 1-bromo-2-pentanol.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: The crude 1-bromo-2-pentanol from the previous step is dissolved in a suitable solvent such as methanol (B129727) or tetrahydrofuran.

-

Addition of Base: An aqueous solution of sodium hydroxide (NaOH, typically 1.5-2.0 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the cyclization to completion.

-

Workup: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed.

-

Purification: The crude this compound is purified by distillation.

Experimental Workflow: Halohydrin Route to this compound

Caption: Two-step synthesis of this compound.

Conclusion

The stereochemical outcome of this compound formation is highly dependent on the chosen synthetic methodology. For applications requiring enantiomerically pure (R)- or (S)-1,2-epoxypentane, the Jacobsen-Katsuki epoxidation offers a direct, albeit sometimes modestly selective for terminal alkenes, route. In contrast, epoxidation with m-CPBA provides a straightforward and high-yielding method to produce the racemic epoxide. The two-step halohydrin formation and subsequent intramolecular cyclization offers another reliable route to the racemic epoxide, with the stereochemistry of the final product dictated by the anti-addition in the first step and the S_N2 inversion in the second. The choice of method will ultimately be guided by the specific stereochemical requirements of the target molecule and the desired scale of the synthesis.

References

Spectroscopic Analysis of 1,2-Epoxypentane: A Technical Guide

An In-depth Examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data of a Key Epoxide Intermediate

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Epoxypentane (also known as 2-propyloxirane), a valuable chemical intermediate in organic synthesis and drug development. For researchers, scientists, and professionals in the field, understanding the structural and electronic properties of this molecule is paramount. This document compiles and analyzes its ¹H NMR, ¹³C NMR, and IR spectra, offering a detailed reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound provides insights into the different carbon environments within the molecule. The chemical shifts are indicative of the electronic shielding around each carbon nucleus.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 52.4 |

| C2 | 47.1 |

| C3 | 35.5 |

| C4 | 20.3 |

| C5 | 14.1 |

Table 1: ¹³C NMR Chemical Shifts for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups, most notably the epoxide ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 2900 | C-H stretch (epoxide ring and alkyl chain) | Strong |

| ~1260 | Epoxide ring "breathing" (symmetric stretch) | Medium |

| ~920 | Epoxide ring (asymmetric C-O-C stretch) | Strong |

| ~840 | Epoxide ring (symmetric C-O-C stretch) | Strong |

Table 2: Characteristic Infrared Absorption Bands for this compound.

The presence of strong absorption bands around 1260, 920, and 840 cm⁻¹ is a clear indicator of the epoxide functional group.[1]

Experimental Protocols

The following sections outline the general methodologies for obtaining NMR and IR spectra of epoxide compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which is a common solvent for NMR analysis.[2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing the splitting caused by proton-carbon coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the most common method for obtaining an IR spectrum is by placing a thin film of the neat liquid between two salt plates (typically NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber. The resulting data is transformed into an absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Chemical Shifts of 1,2-Epoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-epoxypentane. This document details predicted chemical shifts, outlines a general experimental protocol for data acquisition, and presents the structural correlations of the NMR signals.

Introduction to NMR Spectroscopy of Epoxides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For epoxides such as this compound, NMR provides critical information about the electronic environment of each carbon and hydrogen atom. The strained three-membered ring of the epoxide group significantly influences the chemical shifts of the adjacent nuclei, making NMR an invaluable tool for characterizing these reactive intermediates. Protons on the epoxide ring typically resonate in the range of 2.5 to 3.5 ppm in ¹H NMR spectra, a region slightly upfield compared to protons on carbons adjacent to less strained ethers.[1] Similarly, the carbons of the epoxide ring generally appear in the 40-60 ppm range in ¹³C NMR spectra.[1]

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shift ranges for aliphatic epoxides and data from analogous compounds. The numbering convention used for the assignments is illustrated in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1a | ~2.45 | Doublet of doublets |

| H-1b | ~2.75 | Doublet of doublets |

| H-2 | ~2.90 | Multiplet |

| H-3 | ~1.50 | Multiplet |

| H-4 | ~1.45 | Multiplet |

| H-5 | ~0.95 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~47.0 |

| C-2 | ~52.5 |

| C-3 | ~33.0 |

| C-4 | ~20.0 |

| C-5 | ~14.0 |

Experimental Protocol for NMR Data Acquisition

This section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can often reference the solvent peak, making the addition of TMS optional.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a standard proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, though none are present in this compound.

-

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Reference the spectra to the TMS or solvent signal.

-

Visualization of Structural and Spectral Correlations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Structure and atom numbering of this compound.

Caption: A generalized workflow for NMR analysis.

References

Reactivity of the 1,2-Epoxypentane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The three-membered ring of 1,2-epoxypentane, a terminal epoxide, is characterized by significant ring strain, rendering it highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the this compound ring, detailing its behavior under acidic, basic, and nucleophilic conditions, including reactions with organometallic reagents.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a more reactive species and a better leaving group.[1] The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways.[2][3] The regioselectivity of the attack is highly dependent on the nature of the nucleophile and the stability of the potential carbocation-like transition states.

In the case of this compound, the two carbons of the epoxide ring are a primary (C1) and a secondary (C2) carbon. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C2), as a partial positive charge is better stabilized at this position.[3][4] This leads to the formation of the corresponding 1,2-disubstituted pentane (B18724) derivative with the nucleophile at the C2 position.

Hydrolysis to 1,2-Pentanediol (B41858)

The acid-catalyzed hydrolysis of this compound yields 1,2-pentanediol. The reaction proceeds via backside attack of a water molecule on the protonated epoxide, resulting in a trans configuration of the diol.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Materials: this compound, dilute sulfuric acid (e.g., 0.1 M), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, glassware.

-

Procedure:

-

Dissolve this compound in a suitable solvent such as diethyl ether.

-

Add an excess of dilute aqueous sulfuric acid to the solution.

-

Stir the mixture vigorously at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer and wash it with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting 1,2-pentanediol by distillation or column chromatography.

-

| Reactant/Catalyst | Nucleophile | Product | Regioselectivity (C1:C2) | Yield (%) | Reference |

| This compound/H₂SO₄ | H₂O | 1,2-Pentanediol | Major attack at C2 | High | General principle |

Spectroscopic Data for 1,2-Pentanediol:

-

¹H NMR: Chemical shifts will be characteristic of the diol structure.

-

¹³C NMR: Signals corresponding to the two hydroxyl-bearing carbons and the propyl chain will be observed.

Base-Catalyzed Ring Opening

In the presence of a strong base, the ring-opening of this compound occurs via a classic SN2 mechanism.[4] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C1).[5] This results in the formation of a product with the nucleophile at the C1 position and a secondary alcohol at the C2 position.

Reaction with Alkoxides

The reaction of this compound with an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727), yields predominantly the 1-alkoxy-2-pentanol isomer.

Experimental Protocol: Base-Catalyzed Methanolysis of this compound

-

Materials: this compound, sodium methoxide, anhydrous methanol, ammonium (B1175870) chloride solution, diethyl ether, anhydrous magnesium sulfate, rotary evaporator, glassware.

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

Add this compound to the stirred solution at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-methoxy-2-pentanol by distillation.

-

| Reactant/Base | Nucleophile | Product | Regioselectivity (C1:C2) | Yield (%) | Reference |

| This compound/NaOMe | MeO⁻ | 1-Methoxy-2-pentanol | Major attack at C1 | High | General principle[5] |

Nucleophilic Ring Opening with Other Nucleophiles

A wide variety of other nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse range of functionalized products. The regioselectivity of these reactions is generally governed by the reaction conditions (acidic vs. basic).

Reaction with Amines

The reaction of this compound with amines is a common method for the synthesis of β-amino alcohols. Under neutral or basic conditions, the amine attacks the less hindered C1 position.

Experimental Protocol: Aminolysis of this compound with Butylamine

-

Materials: this compound, butylamine, ethanol (B145695) (or no solvent), glassware.

-

Procedure:

-

Mix this compound with an excess of butylamine, either neat or in a protic solvent like ethanol.

-

Heat the reaction mixture under reflux for several hours, monitoring by TLC.

-

After completion, remove the excess amine and solvent under reduced pressure.

-

Purify the resulting 1-(butylamino)-2-pentanol by distillation or column chromatography.

-

| Reactant | Nucleophile | Product | Regioselectivity (C1:C2) | Yield (%) | Reference |

| This compound | Butylamine | 1-(Butylamino)-2-pentanol | Major attack at C1 | Moderate to High | General principle |

Reaction with Azide (B81097)

The ring-opening of epoxides with sodium azide is a valuable method for the synthesis of β-azido alcohols, which can be subsequently reduced to β-amino alcohols.

Experimental Protocol: Synthesis of 1-Azido-2-pentanol

-

Materials: this compound, sodium azide, ammonium chloride, methanol/water mixture, diethyl ether, glassware.

-

Procedure:

-

Dissolve this compound, sodium azide, and ammonium chloride in a mixture of methanol and water.

-

Heat the reaction mixture at reflux for several hours.

-

After cooling to room temperature, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-azido-2-pentanol can be purified by column chromatography.

-

| Reactant | Nucleophile | Product | Regioselectivity (C1:C2) | Yield (%) | Reference |

| This compound | N₃⁻ | 1-Azido-2-pentanol | Major attack at C1 | High | General principle |

Reaction with Thiols

Under basic conditions, thiols react with this compound to form β-hydroxy sulfides. The thiolate anion, generated by a base, attacks the less substituted carbon (C1).